O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

Physicochemical profiling Drug-likeness Regioisomer comparison

O2-tert-Butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate (CAS 2231673-34-8) is a racemic, orthogonally protected bicyclic amino acid derivative built on the 2-azabicyclo[2.2.2]octane (isoquinuclidine) core. The molecule carries a tert-butoxycarbonyl (Boc) group on the endocyclic nitrogen at position 2 and a methyl ester at the bridgehead position 5, yielding a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2231673-34-8
Cat. No. B2516187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
CAS2231673-34-8
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)OC
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-10(15)7-11(9)12(16)18-4/h9-11H,5-8H2,1-4H3
InChIKeyVZWFSVHTRCLQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

O2-tert-Butyl O5-Methyl 2-Azabicyclo[2.2.2]octane-2,5-dicarboxylate (CAS 2231673-34-8): Procuring the Orthogonally Protected Isoquinuclidine Scaffold


O2-tert-Butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate (CAS 2231673-34-8) is a racemic, orthogonally protected bicyclic amino acid derivative built on the 2-azabicyclo[2.2.2]octane (isoquinuclidine) core . The molecule carries a tert-butoxycarbonyl (Boc) group on the endocyclic nitrogen at position 2 and a methyl ester at the bridgehead position 5, yielding a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . The rigid [2.2.2] bicyclic framework enforces a well-defined spatial orientation of the two orthogonal protecting groups, a feature that underpins its utility as a regiochemically defined building block in medicinal chemistry campaigns targeting conformationally constrained analogs of piperidine-containing bioactive molecules [1][2].

Why 2-Azabicyclo[2.2.2]octane Regioisomers and Deprotection Analogs Cannot Substitute for CAS 2231673-34-8


The 2-azabicyclo[2.2.2]octane scaffold can be decorated with ester groups at multiple positions (C-4, C-5, C-6), and each regioisomer presents a distinct exit vector and electronic environment that can profoundly alter downstream reactivity, biological target engagement, and physicochemical properties [1]. The specific 2-Boc,5-methyl ester substitution pattern of CAS 2231673-34-8 is not interchangeable with the 2,4-dicarboxylate (CAS 2031259-79-5) or 2,6-dicarboxylate (CAS 125136-76-7) regioisomers, because the bridgehead position of the C-5 ester provides a unique angular trajectory for the carboxylate that is absent in the other isomers . Furthermore, the racemic nature of CAS 2231673-34-8 distinguishes it from commercially available single enantiomers (e.g., CAS 2227202-42-6 and CAS 2231670-01-0), which differ in both cost and applicability to asymmetric synthesis . Simply substituting a regioisomeric or chiral analog risks altering the geometry of the final elaborated molecule, potentially compromising target binding or synthetic feasibility.

Quantitative Evidence for Differentiating CAS 2231673-34-8 from Closest Structural Analogs


Lipophilicity (LogP) Differentiates 2,5-Dicarboxylate from 2,4-Dicarboxylate Regioisomer

The target 2,5-dicarboxylate regioisomer (CAS 2231673-34-8) exhibits a computed LogP of 2.195, compared to 2.052 for the 2,4-dicarboxylate regioisomer (CAS 2031259-79-5), a difference of ΔLogP = +0.143 . Although the difference appears modest, in the context of CNS drug discovery even a ΔLogP of 0.1–0.3 can meaningfully shift blood-brain barrier permeability predictions and alter the rank-ordering of compounds within a structure-activity relationship (SAR) series [1]. Additionally, the 2,5-isomer reports 4 hydrogen-bond acceptors versus 2 for the 2,4-isomer, reflecting the different electronic environment created by the bridgehead ester at C-5 .

Physicochemical profiling Drug-likeness Regioisomer comparison

Regiochemical Identity Confirmed: C-5 Bridgehead Ester Geometry Is Absent in the 2,4- and 2,6-Regioisomers

The SMILES string of CAS 2231673-34-8 (COC(=O)C1CC2CCC1CN2C(=O)OC(C)(C)C) places the methyl ester on the bridgehead carbon C-5, which is part of the bicyclic ring junction . In contrast, the 2,4-dicarboxylate regioisomer (CAS 2031259-79-5; SMILES: COC(=O)C12CCC(CC1)N(C(=O)OC(C)(C)C)C2) positions the ester at C-4, one of the two bridgehead carbons shared by both rings . The 2,6-dicarboxylate regioisomer (CAS 125136-76-7) places the ester at C-6, a non-bridgehead position on the ethylene bridge . These three regioisomers project the carboxylate functionality along non-interchangeable spatial vectors, which directly determines the 3D orientation of any amide, acid, or heterocycle subsequently synthesized from the ester handle. In the ELOVL6 inhibitor series, the regioisomeric exo-isomers of related 2-azabicyclo[2.2.2]octane-6-carboxylate derivatives were completely inactive (IC₅₀ > 10 µM), underscoring how regiochemistry alone can abolish target engagement [1].

Regiochemistry Exit vector geometry Scaffold diversity

Racemic Form (CAS 2231673-34-8) Offers Cost and Availability Advantage vs. Single Enantiomers for Non-Stereospecific Applications

CAS 2231673-34-8 is the racemic mixture of the 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate scaffold. The corresponding single enantiomers are registered under distinct CAS numbers: (1R,4S)-enantiomer (CAS 2227202-42-6) and (1S,4R)-enantiomer (CAS 2231670-01-0) . The racemate is typically available at ≥97–98% purity from multiple suppliers (Chemscene, MolCore, Leyan), whereas the single enantiomers are less widely stocked and command higher prices due to the additional chiral resolution or asymmetric synthesis steps required . For early-stage medicinal chemistry exploration, hit-to-lead SAR, and scaffold validation studies where absolute stereochemistry is not yet fixed, the racemate provides identical chemical reactivity at substantially lower procurement cost and with broader commercial availability [1].

Racemic vs. enantiopure Cost efficiency Procurement optimization

Orthogonal Boc/Methyl Ester Protection Enables Regioselective Sequential Elaboration Not Possible with Symmetrically Protected Analogs

CAS 2231673-34-8 carries an acid-labile Boc group on the endocyclic nitrogen (N-2) and a base-labile methyl ester on the bridgehead C-5 . This orthogonal arrangement permits sequential, chemoselective deprotection: acidic conditions (TFA or HCl/dioxane) remove the Boc group while leaving the methyl ester intact, whereas basic hydrolysis (LiOH or NaOH) cleaves the methyl ester without disturbing the Boc carbamate [1]. The orthogonality enables divergent synthesis from a single building block—the free amine (post-Boc removal) can be functionalized with sulfonamides, amides, or ureas, while ester hydrolysis yields the carboxylic acid for amide coupling [2]. By contrast, a symmetrically protected analog (e.g., 2,5-dimethyl or 2,5-di-tert-butyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate) would lack this regiochemical control, requiring identical conditions for both deprotections and precluding stepwise diversification [3].

Orthogonal protecting groups Synthetic efficiency Regioselective deprotection

Optimal Procurement Scenarios for O2-tert-Butyl O5-Methyl 2-Azabicyclo[2.2.2]octane-2,5-dicarboxylate (CAS 2231673-34-8)


Conformationally Constrained Piperidine Bioisostere Synthesis for CNS Lead Optimization

The rigid 2-azabicyclo[2.2.2]octane core of CAS 2231673-34-8 serves as a conformationally locked bioisostere of the piperidine ring, enforcing a boat conformation that pre-organizes substituents for target binding [1]. The orthogonal Boc/methyl ester protection allows sequential introduction of an amide or sulfonamide at N-2 and an amide, ester, or heterocycle at C-5, generating focused libraries of constrained analogs. This strategy has proven effective in the discovery of orally available ELOVL6 inhibitors, where the endo-2-azabicyclo[2.2.2]octane scaffold delivered potent and selective tool compounds with in vivo target engagement in mice [2].

Regiochemically Defined Building Block for Parallel Library Synthesis in Fragment-Based Drug Discovery

Because the C-5 bridgehead ester projects the carboxylate functionality along a unique spatial vector that differs from the C-4 and C-6 regioisomers, CAS 2231673-34-8 is specifically suited for library designs where exit-vector geometry must match a predicted binding pose from computational docking or fragment screening [1]. Procurement of the correct regioisomer avoids synthesizing libraries anchored on a mismatched scaffold geometry, which can lead to false-negative SAR and wasted synthetic effort [3].

Cost-Efficient Scaffold Exploration in Early-Stage Academic and Biotech Hit-Finding Programs

The racemic nature and multi-supplier availability (≥5 vendors stock this compound at ≥97% purity) make CAS 2231673-34-8 an economically rational choice for hit-to-lead and SAR-by-catalog initiatives where absolute stereochemistry is deferred to the lead optimization stage [2]. The building block can be elaborated into a screening library, and only upon identification of potent hits is chiral resolution or asymmetric synthesis of the active enantiomer pursued, conserving budget for higher-value downstream activities .

Synthesis of Isoquinuclidine-Containing Natural Product Analogs and Nicotinic Receptor Ligands

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework is present in natural products and has been exploited as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands [4]. CAS 2231673-34-8 provides a direct entry point to this chemotype, with the bridgehead ester at C-5 enabling late-stage diversification into amides, ketones, and heterocycles that probe the receptor pharmacophore. The Boc group can be removed to reveal a secondary amine for sulfonylation or reductive amination, mirroring successful strategies in the α4β1 integrin antagonist and ELOVL6 inhibitor programs [2][3].

Quote Request

Request a Quote for O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.